Acridinediamine
Overview
Description
Acridinediamine, also known as 3,6-Acridinediamine, is an organic compound that serves as a nucleic acid-selective fluorescent dye with cationic properties useful for cell cycle determination . It is cell-permeable, which allows the dye to interact with DNA by intercalation, or RNA via electrostatic attractions .
Synthesis Analysis
Acridinediamine derivatives can be synthesized via a one-pot, multi-component condensation of dimedone, various aromatic aldehydes, and various aromatic amines using highly monodisperse platinum nanoparticles supported with reduced graphene oxide . Another method suggests that acridinediones are synthesized by condensation of cyclohexadiones and aromatic aldehyde together with a nitrogen source in the presence of a catalyst in a solvent .Molecular Structure Analysis
The molecular formula of Acridinediamine is C13H11N3 . The molecular weight is 209.253 g/mol .Mechanism of Action
Safety and Hazards
Acridinediamine is classified as having acute toxicity when ingested (Category 4, H302), causing skin irritation (Category 2, H315), causing serious eye irritation (Category 2A, H319), and may cause respiratory irritation (Category 3, H335) . It is advised to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, and clothing .
properties
IUPAC Name |
acridine-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-10-5-6-12-9(13(10)15)7-8-3-1-2-4-11(8)16-12/h1-7H,14-15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDXKMITHCJCOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)C=CC(=C3N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60476484 | |
Record name | Acridinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60476484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
129947-07-5 | |
Record name | Acridinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60476484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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